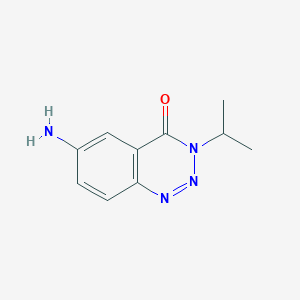

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Description

Properties

IUPAC Name |

6-amino-3-propan-2-yl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6(2)14-10(15)8-5-7(11)3-4-9(8)12-13-14/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAXBSVBKVDWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)N)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazines, which can be further functionalized for specific applications.

Scientific Research Applications

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound for the development of new pharmaceuticals.

Industry: The compound is used in the development of novel materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analog: 3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

- Structure: The benzotriazinone core is retained, but position 3 is substituted with a 3,4-dimethylphenyl group instead of isopropyl. Position 6 lacks the amino group.

- Unlike the target compound, the absence of the 6-amino group may reduce hydrogen-bonding capacity, affecting interactions in biological systems.

Structural Analog: 6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

- Structure : Differs only at position 3 (methyl vs. isopropyl substituent).

- Key Findings: The smaller methyl group may enhance solubility compared to the bulkier isopropyl group in the target compound. However, steric effects from isopropyl could improve binding specificity in enzyme-active sites . No direct biological data are available, but the 6-amino group common to both compounds likely enhances reactivity in nucleophilic substitution or coordination chemistry.

Functional Analog: 3-Hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one Derivatives (TDBTU/HDBTU)

- Structure: The benzotriazinone core is modified with a hydroxy group at position 3 instead of amino or alkyl substituents.

- Key Findings: These derivatives (e.g., TDBTU, HDBTU) are widely used as peptide coupling reagents due to their high efficiency and low racemization tendency. The hydroxy group facilitates activation of carboxylic acids .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Thermal Stability : The heat-induced degradation of 3-(3,4-dimethylphenyl)-analog warrants investigation into the target compound’s stability under similar conditions.

- Synthetic Utility: The amino group in the target compound could expand its use beyond traditional coupling reagents, such as in metal-organic frameworks (MOFs) or catalysis.

Biological Activity

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound with potential biological activities that have attracted research interest. This article aims to summarize the available data on its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is and it is characterized by a benzotriazine core structure. The presence of an amino group and an isopropyl substituent contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated various biological activities associated with benzotriazine derivatives, including:

- Cytotoxicity : Studies have shown that certain benzotriazine compounds exhibit significant cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated activity against human promyelocytic leukemia (HL-60) cells, suggesting a potential for anti-cancer applications .

- Antimicrobial Properties : Some benzotriazine derivatives have been noted for their antimicrobial activity. This includes inhibition of bacterial growth, which could be beneficial in developing new antibiotics .

- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This has been linked to their cytotoxic effects .

Data Table: Biological Activities of Related Compounds

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining various benzotriazine derivatives, researchers found that the compound demonstrated significant cytotoxicity against HL-60 cells. The study highlighted that the compound's ability to generate ROS was a critical factor in its effectiveness against these cancer cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of benzotriazine derivatives revealed that certain compounds effectively inhibited the growth of E. coli and other pathogenic bacteria. The study emphasized the potential for these compounds to serve as templates for developing new antibiotics .

Q & A

Q. How can researchers design long-term environmental impact studies for this compound?

- Methodological Answer : Implement split-plot designs with controlled field trials (e.g., randomized blocks) to assess soil/water contamination. Track bioaccumulation in model organisms (e.g., Daphnia magna) and compare with lab-based ecotoxicity data. Use GC-MS/MS for trace-level detection in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.